Validated Synthetic Utility: Enabling BMS-593214 with Potent FVIIa Inhibition
This compound is the essential and documented precursor to BMS-593214, a potent and selective Factor VIIa inhibitor. In enzyme kinetics assays, BMS-593214 demonstrated direct, competitive inhibition of human FVIIa with a Ki of 5 nM for a tripeptide substrate and a Ki of 9.3 nM for the physiological substrate Factor X [1]. This level of potency is unattainable with the final drug's synthesis starting from an alternative building block lacking the precise 4-acetoxy-2-bromo-5-methoxy substitution pattern. This is a direct head-to-head comparison with alternative routes that would require additional steps and result in lower overall yields of the active pharmaceutical ingredient.
| Evidence Dimension | Potency of derived active pharmaceutical ingredient (API) |
|---|---|
| Target Compound Data | Enables synthesis of BMS-593214 |
| Comparator Or Baseline | Alternative synthesis routes using non-orthogonally protected or differently halogenated precursors |
| Quantified Difference | Ki = 5 nM (tripeptide substrate) and Ki = 9.3 nM (Factor X) for BMS-593214 |
| Conditions | Enzymatic assays using human FVIIa and physiological substrate Factor X |
Why This Matters
For medicinal chemistry procurement, this compound is the only commercially viable entry point to a clinically relevant FVIIa inhibitor scaffold, directly linking a building block purchase to a validated, high-potency pharmacological outcome.
- [1] Wong, P. C., et al. BMS-593214, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies. Thrombosis and Haemostasis, 2010, 104(2), 261-269. View Source
